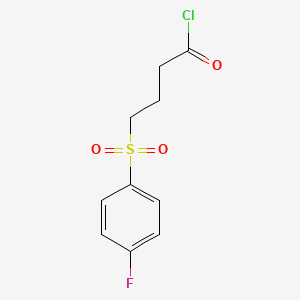

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride

Overview

Description

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride (4-FPSB) is a chemical compound that is widely used in organic synthesis. It is a reagent used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. 4-FPSB is a highly versatile reagent, as it can be used in a variety of reactions, including nucleophilic substitution, acylation, and alkylation. It is also used in the synthesis of heterocyclic compounds, such as thioamides and sulfonamides.

Scientific Research Applications

Organic Synthesis

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride: is a versatile reagent in organic synthesis. Its ability to introduce sulfonyl groups can be pivotal in the synthesis of complex molecules. For instance, it can be used to generate sulfonyl fluorides, which are valuable intermediates in organic chemistry due to their stability and reactivity . This compound can facilitate the synthesis of various functionalized molecules, potentially leading to the development of new drugs or materials.

Chemical Biology

In chemical biology, this compound’s derivatives, such as sulfonyl fluorides, play a significant role. They are used as covalent probes that can target specific amino acids or proteins, enabling the study of biological processes at the molecular level . This selective interaction is crucial for understanding enzyme functions and designing inhibitors that can modulate biological pathways.

Drug Discovery

The sulfonyl group is a common feature in many pharmaceuticals. The introduction of the sulfonyl group by 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride can lead to the development of novel compounds with potential therapeutic applications. Its derivatives can serve as protease inhibitors, which are essential in treating various diseases, including cancer and viral infections .

Diagnostic Imaging

Sulfonyl fluorides derived from 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride can be used in diagnostic imaging. For example, they can be incorporated into 18F-labelled biomarkers for positron emission tomography (PET), providing valuable tools for non-invasive imaging of biological processes .

Antibacterial Agents

The sulfonyl fluoride group has been shown to be effective against Gram-negative bacteria. Compounds derived from 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride could be developed into antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .

Fluorosulfonylation Chemistry

This compound can be used to generate fluorosulfonyl radicals, which are key intermediates in fluorosulfonylation reactions. These reactions are important for introducing fluorine-containing groups into molecules, which can significantly alter their chemical and biological properties .

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPFOEKYUCBQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)

![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)

![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)

![Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406661.png)

![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)

![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)